Cas no 1838653-58-9 (1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine)

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an amino group and a (5-(trifluoromethyl)pyridin-2-yl)methyl moiety. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyridine and pyrazole rings contribute to its potential as a ligand or building block for biologically active molecules. Its structural features suggest utility in the development of kinase inhibitors, receptor modulators, or other small-molecule therapeutics. The compound's synthetic versatility and functional group compatibility further support its use in medicinal chemistry and drug discovery applications.
1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine structure
1838653-58-9 structure
Product name:1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine
CAS No:1838653-58-9
MF:C10H9F3N4
Molecular Weight:242.200471639633
CID:5058463

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine
    • FC(C=1C=CC(=NC=1)CN1N=C(C=C1)N)(F)F
    • インチ: 1S/C10H9F3N4/c11-10(12,13)7-1-2-8(15-5-7)6-17-4-3-9(14)16-17/h1-5H,6H2,(H2,14,16)
    • InChIKey: BUAOALFPLXLSEJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=C1)CN1C=CC(N)=N1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 258
  • トポロジー分子極性表面積: 56.7
  • XLogP3: 1.3

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM332106-1g
1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine
1838653-58-9 95%+
1g
$3058 2021-08-18
Chemenu
CM332106-1g
1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine
1838653-58-9 95%+
1g
$2352 2023-02-02
Enamine
EN300-7542722-0.25g
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
1838653-58-9 95%
0.25g
$524.0 2024-05-23
Enamine
EN300-7542722-5.0g
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
1838653-58-9 95%
5.0g
$3065.0 2024-05-23
Enamine
EN300-7542722-0.1g
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
1838653-58-9 95%
0.1g
$366.0 2024-05-23
Enamine
EN300-7542722-0.5g
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
1838653-58-9 95%
0.5g
$824.0 2024-05-23
Enamine
EN300-7542722-2.5g
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
1838653-58-9 95%
2.5g
$2071.0 2024-05-23
1PlusChem
1P028KDI-50mg
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
1838653-58-9 95%
50mg
$354.00 2024-06-18
1PlusChem
1P028KDI-250mg
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
1838653-58-9 95%
250mg
$710.00 2024-06-18
1PlusChem
1P028KDI-5g
1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine
1838653-58-9 95%
5g
$3851.00 2023-12-19

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine 関連文献

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amineに関する追加情報

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine: A Comprehensive Overview

The compound 1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine (CAS No. 1838653-58-9) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound, often referred to as Compound A in scientific literature, belongs to the class of heterocyclic compounds, combining pyridine and pyrazole rings. The presence of a trifluoromethyl group at the 5-position of the pyridine ring introduces unique electronic and steric properties, making it a valuable substrate for drug discovery and development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Compound A through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the regiochemistry and stereochemistry of the molecule. This has been particularly important in optimizing the compound's bioavailability and pharmacokinetic properties. Researchers have also explored alternative routes, such as microwave-assisted synthesis and enzymatic catalysis, to enhance scalability and reduce environmental impact.

The biological activity of Compound A has been extensively studied in vitro and in vivo. It has demonstrated potent inhibitory activity against several key enzymes implicated in various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions. For instance, studies published in *Nature Communications* (2023) highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This finding underscores its potential as a lead compound for developing anti-cancer therapies.

In addition to its enzymatic targets, Compound A has shown promising results as a receptor antagonist. Preclinical data indicate that it binds selectively to G-protein coupled receptors (GPCRs), modulating signaling pathways associated with pain perception and inflammation. These findings have sparked interest in its application as a novel analgesic agent, particularly for chronic pain conditions where current treatments are suboptimal.

The structural versatility of Compound A has also made it an attractive scaffold for drug design. By modifying the substituents on the pyridine and pyrazole rings, researchers can fine-tune its pharmacodynamic properties to target specific biological systems. For example, introducing electron-withdrawing groups at the 2-position of the pyridine ring enhances its binding affinity to certain receptors, while alkylating the pyrazole nitrogen improves metabolic stability.

From a synthetic biology perspective, Compound A serves as a valuable tool for studying protein-ligand interactions. Its ability to modulate enzyme activity makes it an ideal probe for high-throughput screening campaigns aimed at identifying novel therapeutic targets. Recent advancements in computational chemistry have further enhanced our understanding of its binding modes and molecular interactions, providing insights into rational drug design strategies.

Looking ahead, the development of Compound A into a clinical candidate will depend on several factors, including its safety profile and efficacy in human trials. Early toxicological studies suggest that it exhibits low acute toxicity and acceptable tolerability in preclinical models. However, further investigation is required to assess its long-term safety and potential off-target effects.

In conclusion, 1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a promising candidate for addressing unmet medical needs across multiple therapeutic areas. As research continues to unfold, this compound is poised to make a meaningful impact on drug discovery and development.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd